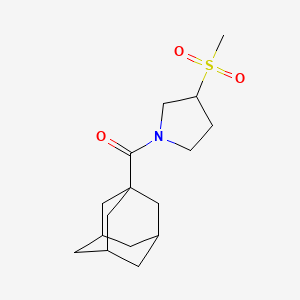![molecular formula C8H10O B2369417 (1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one CAS No. 2378490-14-1](/img/structure/B2369417.png)
(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one, also known as Methylidene Norbornanone, is a bicyclic organic compound with a unique molecular structure. It has attracted the attention of researchers due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In 2.1]heptan-2-one.
Scientific Research Applications
Chiral Building Blocks in Organic Synthesis
(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one serves as a versatile chiral building block in organic synthesis. It has been applied in the total synthesis of complex molecules like eudesmanes, agarofurans, and norcarotenoids. This compound can be prepared from its diastereomeric forms and has shown significant utility in stereochemical manipulations (Guangzhe Yu, 2005).
Circular Dichroism in Chiral Molecules
The compound's derivatives exhibit notable circular dichroism, which is critical for understanding the stereochemical properties of chiral molecules. This characteristic is pivotal in determining the chiroptical properties of related compounds, providing insights into their stereochemical arrangement (Zou Zhichen et al., 1988).
Stereoselectivity in Chemical Reactions
(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one has been used to study the stereoselectivity of certain chemical reactions, such as the formation of 2-methyl-2-norpinyl cations. This research contributes to understanding how stereoselectivity can be controlled in synthetic chemistry, which is crucial for the development of enantiomerically pure pharmaceuticals (R. Herrmann & W. Kirmse, 2006).
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis processes. These methods are significant for improving reaction efficiencies and selectivities in organic synthesis, demonstrating the compound's versatility in advanced synthetic techniques (S. Onogi et al., 2012).
properties
IUPAC Name |
(1S,4S)-5-methylidenebicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-5-2-7-3-6(5)4-8(7)9/h6-7H,1-4H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTSETZUOFFEBB-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2C[C@H]1CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

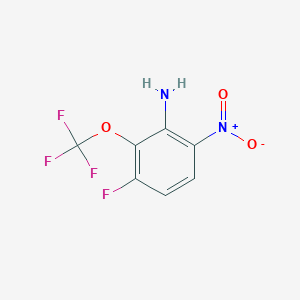
![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)
![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)

![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)
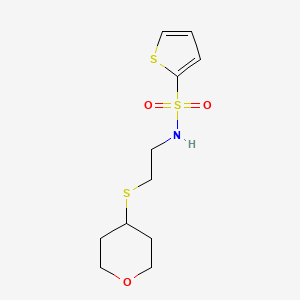
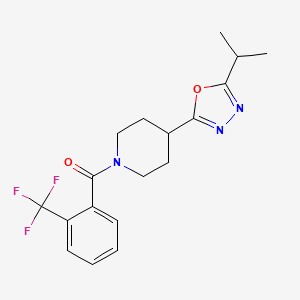
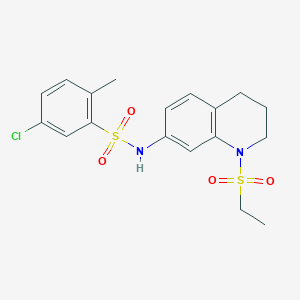
![4-(4-chlorophenyl)-N-[(Z)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2369351.png)
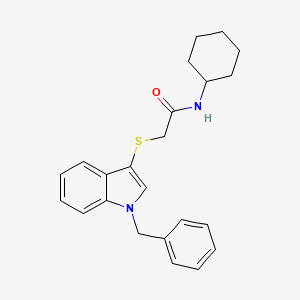
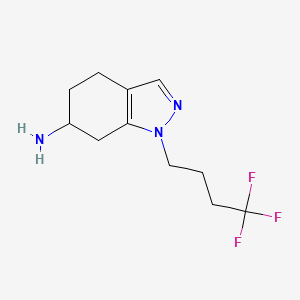
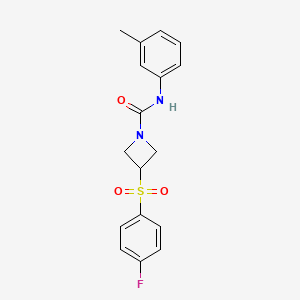
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
